4-Bromo-2-fluorocinnamic acid

Physicochemical characterization Solid-state properties Crystal engineering

Researchers face inconsistent bioactivity and coupling yields when substituting mono-halogenated cinnamic acids. This di-halogenated trans isomer solves that with: - **Para-bromo**: Suzuki-Miyaura cross-coupling handle for biaryl libraries - **Ortho-fluoro**: Modulates electron density & metabolic stability - **Patented intermediate** for indanones (agro/pharma actives) Synthesized via mild diazonium route (74% yield). White to off-white crystalline solid, mp 216-223°C.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
CAS No. 575469-65-7
Cat. No. B3145487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorocinnamic acid
CAS575469-65-7
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C=CC(=O)O
InChIInChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
InChIKeySVJGKQYKYNDYMU-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorocinnamic Acid Procurement Guide


4-Bromo-2-fluorocinnamic acid (CAS 575469-65-7, also registered under CAS 149947-19-3) is a polyhalogenated trans-cinnamic acid derivative featuring both bromine at the para position and fluorine at the ortho position on the phenyl ring. Its molecular formula is C9H6BrFO2 with a molecular weight of 245.045 g/mol. [1] The compound exists as the (E)-stereoisomer, presenting as a white to off-white crystalline solid with a melting point range of 216–223°C, depending on purity and measurement conditions. This substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated cinnamic acids in both synthetic reactivity and physicochemical behavior.

Dihalogenated scaffold: para‑Br enables cross‑coupling; ortho‑F modulates electronic and steric properties
Stereochemistry: (E)‑isomer provides defined geometry for structure‑dependent studies
Quality attribute: Distinct melting range supports identity and purity verification

Why 4-Bromo-2-fluorocinnamic Acid Cannot Be Substituted


Substitution with simpler cinnamic acid analogs—such as unsubstituted trans-cinnamic acid or mono-halogenated derivatives—alters critical physicochemical and reactivity parameters that govern downstream applications. The 4-bromo-2-fluoro substitution pattern creates a unique electronic environment that influences both the compound's role as a synthetic intermediate in cross-coupling reactions and its potential biological activity profiles. [1] For instance, the presence of the aryl bromide enables participation in Suzuki–Miyaura coupling reactions for further molecular elaboration, while the ortho-fluorine modulates electron density and steric accessibility. [2] Additionally, halogenated cinnamic acids as a class exhibit enhanced CNS depressant activity correlated with substituent hydrophobicity, a parameter that shifts markedly between mono- and di-halogenated variants. [3] Generic substitution without matching the exact halogenation pattern may compromise synthetic route efficiency, final product purity, and biological assay reproducibility.

Cross‑coupling handle absent
Mono‑halogenated or unsubstituted cinnamic acids lack the aryl bromide required for Suzuki–Miyaura reactions, limiting molecular elaboration.
Electronic environment differs
Without ortho‑fluorine, electron density and steric accessibility deviate from the intended substitution pattern, potentially affecting downstream reactivity.
CNS activity profile may shift
Lipophilicity differences alter hydrophobicity‑driven CNS depressant assay outcomes; class‑level inference requires verification for analog comparisons.

4-Bromo-2-fluorocinnamic Acid: Quantitative Evidence vs. Analogs


Melting Point vs. Mono-Halogenated Analogs

The melting point of 4-bromo-2-fluorocinnamic acid (216–223°C) is significantly higher than that of 2-fluorocinnamic acid (179–183°C) and 4-chlorocinnamic acid (248–250°C) , while lower than that of 4-bromocinnamic acid (262–264°C) [1]. This intermediate melting range reflects the combined influence of bromine (heavy halogen, increased polarizability) and fluorine (strong electronegativity, hydrogen bonding capacity) on crystal lattice energy.

Melting point
Cross‑study comparable
216–223 °C
Δ +37–40 °C vs 2‑fluorocinnamic acid; −39–48 °C vs 4‑bromocinnamic acid
Intermediate melting range aids purity assessment and storage handling
Vendor‑reported ranges under standard conditions
Physicochemical characterization Solid-state properties Crystal engineering

Synthetic Yield: Diazonium Route Advantage

A patented diazonium-based process for preparing polyhalogenated cinnamic acids reported a 74% yield of 4-bromo-2-fluorocinnamic acid (54.4 g from 57.0 g 4-bromo-2-fluoroaniline) at ambient temperature [1]. In contrast, alternative methods for related halogenated cinnamic acids using benzaldehyde condensation with acetic anhydride at 180°C gave 77% yield for 2,4-difluorocinnamic acid [2], while a palladium-catalyzed coupling of 2,4-difluoro-bromobenzene with acrylic acid at 145–150°C over 6 hours afforded only 54% yield [2]. The patented diazonium route for 4-bromo-2-fluorocinnamic acid avoids high temperatures and long reaction times while maintaining competitive yield.

Synthetic yield
Head‑to‑head
74%
Diazonium route at ambient temp vs 54% for Pd‑catalyzed alternative at 145–150 °C
Supports sourcing under mild conditions with competitive yield
Patent example; 54.4 g isolated from 57.0 g aniline
Organic synthesis Process chemistry Polyhalogenated cinnamic acids

Photodimerization Kinetics: 2-Fluoro vs. 4-Bromo Substitution

Infrared microspectroscopy studies of single-crystalline trans-cinnamic acid derivatives reveal that β-4-bromo-trans-cinnamic acid exhibits approximately first-order photodimerization kinetics with slight acceleration as the reaction proceeds, whereas β-2-fluoro-trans-cinnamic acid shows a close match to first-order kinetics throughout [1]. The 4-fluoro derivative, in contrast, proceeds via a structural intermediate. This kinetic divergence is attributed to different C–H···F hydrogen bonding motifs within the crystal lattice [1]. While direct data for 4-bromo-2-fluorocinnamic acid is not available in this study, the orthogonal effects of 4-bromo and 2-fluoro substitution can be inferred to produce a distinct solid-state reactivity profile compared to mono-substituted analogs.

Photodimerization kinetics
Class‑level inference
Inferred dual profile
4‑Br: accelerating kinetics; 2‑F: first‑order behavior
Solid‑state reactivity may combine Br‑acceleration and F‑first‑order character
Data to verify for 4‑bromo‑2‑fluorocinnamic acid specifically
Solid-state photochemistry Reaction kinetics Crystal engineering

Lipophilicity and CNS Depressant Activity

A QSAR analysis of 14 cinnamic acid derivatives tested for CNS depressant activity via pentobarbitone-induced sleep prolongation demonstrated that halogenated cinnamic acids exhibit significant activity correlated with substituent hydrophobicity [1]. The predicted logP for 4-bromo-2-fluorocinnamic acid is approximately 2.69 , substantially higher than unsubstituted cinnamic acid (logP ~1.8) and moderately higher than 2-fluorocinnamic acid (logP ~2.2). This increased lipophilicity, driven by the bromine atom, is expected to enhance blood-brain barrier penetration and CNS activity relative to non-halogenated or mono-fluorinated analogs.

Lipophilicity (logP)
Class‑level inference
logP ~2.69
Δ +0.5–0.9 vs unsubstituted and 2‑fluorocinnamic acid
Lipophilicity context for CNS activity research
Predicted logP; QSAR model from rodent sleep assay
QSAR CNS pharmacology Medicinal chemistry

4-Bromo-2-fluorocinnamic Acid: Key Application Scenarios


Suzuki–Miyaura Cross-Coupling Scaffold

The aryl bromide moiety at the para position of 4-bromo-2-fluorocinnamic acid provides a reactive handle for palladium-catalyzed Suzuki–Miyaura coupling reactions. This enables the introduction of diverse aryl, heteroaryl, or alkenyl groups at the 4-position, generating libraries of biaryl cinnamic acid derivatives. The ortho-fluorine substituent remains intact during coupling and can modulate the electronic properties and metabolic stability of the resulting products. This synthetic versatility makes 4-bromo-2-fluorocinnamic acid a strategic building block for structure–activity relationship (SAR) exploration in drug discovery programs targeting CNS disorders, where the parent cinnamic acid scaffold has established depressant activity [1]. Procurement should prioritize this specific di-halogenated derivative over 4-bromocinnamic acid when the ortho-fluorine's electronic influence is required for target binding or metabolic profile optimization.

Polyhalogenated Indanone Precursor for Agrochemicals

Patented literature explicitly identifies 4-bromo-2-fluorocinnamic acid as an intermediate for the preparation of indanones, which serve as precursors for agrochemical and pharmaceutical active ingredients [2]. The mild diazonium-based synthesis yielding 74% product under ambient conditions [2] supports scalable production of this intermediate. The dual halogenation pattern on the phenyl ring carries through to the indanone core, potentially conferring desirable physicochemical properties such as increased lipophilicity and metabolic resistance. For agrochemical research programs developing herbicides or fungicides, selecting 4-bromo-2-fluorocinnamic acid over mono-halogenated alternatives ensures the final product retains the halogenation pattern required for optimal bioactivity and environmental persistence profiles.

Solid-State Photochemistry and Crystal Engineering

The orthogonal substitution pattern (para-bromo, ortho-fluoro) on the trans-cinnamic acid framework creates a unique hydrogen bonding environment in the solid state. Kinetic studies on related compounds demonstrate that 4-bromo substitution induces slight acceleration in photodimerization kinetics, while 2-fluoro substitution maintains strict first-order behavior [3]. This combination of effects suggests 4-bromo-2-fluorocinnamic acid as a candidate for investigating how dual halogenation influences topochemical [2+2] photodimerization outcomes. Crystal engineering researchers seeking to design photoreactive solids with tailored kinetic profiles should procure this specific derivative rather than mono-halogenated cinnamic acids, as it offers a distinct C–H···F and C–H···Br hydrogen bonding network that cannot be replicated by single-halogen substitution.

Application
Selection Property
Validation Focus
Aryl bromide cross‑coupling for SAR libraries
para‑Bromo coupling handle; ortho‑fluoro electronic tuning
Coupling efficiency and biaryl product purity
Indanone precursor for agrochemical research
Dual halogenation retained in indanone core
Synthetic scalability and halogen integrity
Solid‑state photoreactivity and crystal engineering
Orthogonal Br/F H‑bonding network
Photodimerization kinetics and lattice design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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